molecular formula C14H12N4OS B5574590 N-1-naphthyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide

N-1-naphthyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Cat. No.: B5574590
M. Wt: 284.34 g/mol
InChI Key: QPSYVTLHPVDNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a useful research compound. Its molecular formula is C14H12N4OS and its molecular weight is 284.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.07318219 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A series of derivatives synthesized through copper(I)-catalyzed 1,3-dipolar cycloaddition reaction demonstrated potent inhibitory activities in various cancer cell lines. Specifically, certain molecules showed good cytotoxic potential against CNS, Melanoma, and Breast cancer panels, highlighting the compound's significance in anticancer drug discovery (Dhuda et al., 2021).

Anti-HIV Activity

Another study synthesized derivatives from naphthalene-derived glycine, showing inhibitory activity against HIV-1 and HIV-2. Notably, one derivative was identified as a potent inhibitor for the replication of HIV-1, suggesting a new lead in the development of antiviral agents (Hamad et al., 2010).

Synthetic Potential and Applications

Research on the synthetic potential of naphthalene series o-quinone methides for the preparation of condensed azolo-1,3-oxazines showed promising applications in human and veterinary medicine, including tranquilizers, fungicides, antihistamines, and antihypertensive preparations (Osyanin et al., 2012).

Density Functional Theory (DFT) Study

A DFT study on acetamide derivatives as anti-HIV drugs explored the local reactivity of these compounds. This research provides insights into the mechanism of bond formation between acetamide derivatives and biological molecules, suggesting their potency as anti-HIV drugs (Oftadeh et al., 2013).

Mechanism of Action

The mechanism of action of “N-1-naphthyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide” is proposed to be through the inhibition of STAT3 . This compound and its derivatives have shown promising in vitro anticancer activity .

Future Directions

The future directions for “N-1-naphthyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide” could involve further exploration of its anticancer potency, as well as its potential as a potent STAT3 inhibitor . Additionally, the synthesis and study of its antimicrobial, antioxidant, and antiviral potential could also be considered .

Properties

IUPAC Name

N-naphthalen-1-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-13(8-20-14-15-9-16-18-14)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSYVTLHPVDNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.